2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide
CAS No.: 891134-77-3
VCID: VC6737962
Molecular Formula: C15H14FN5O2S
Molecular Weight: 347.37
* For research use only. Not for human or veterinary use.
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide - 891134-77-3](/images/structure/VC6737962.png)
Description |
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule belonging to the class of triazolopyrimidines. It features a triazolo-pyrimidine core structure with a thioether linkage and an acetamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. Biological Activity and Therapeutic PotentialWhile specific biological activity data for 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide is not available, compounds in this class are generally investigated for their potential as enzyme inhibitors or receptor modulators. They may interact with specific molecular targets, disrupting normal cellular processes to achieve therapeutic effects. Comparison with Similar CompoundsSimilar compounds, such as 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-dimethyl-7-oxo-7,8-dihydro- triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide, differ primarily in the substituents attached to the acetamide group. These structural variations can influence binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications. Data Table: Comparison of Similar Triazolopyrimidine Compounds |
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CAS No. | 891134-77-3 |
Product Name | 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-fluorophenyl)acetamide |
Molecular Formula | C15H14FN5O2S |
Molecular Weight | 347.37 |
IUPAC Name | 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C15H14FN5O2S/c1-8-9(2)21-14(18-13(8)23)19-20-15(21)24-7-12(22)17-11-5-3-4-10(16)6-11/h3-6H,7H2,1-2H3,(H,17,22)(H,18,19,23) |
Standard InChIKey | NZLYYDPBBJHZQA-UHFFFAOYSA-N |
SMILES | CC1=C(N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)NC1=O)C |
Solubility | not available |
PubChem Compound | 135732170 |
Last Modified | Aug 18 2023 |
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